4-[1-(6-chloro-4-phenylquinazolin-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline
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Overview
Description
4-[1-(6-chloro-4-phenylquinazolin-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(6-chloro-4-phenylquinazolin-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline typically involves multi-step reactions. The initial step often includes the formation of the quinazoline core, followed by the introduction of the pyrazole ring and subsequent functionalization to achieve the final compound. Common synthetic methods include:
Cyclization Reactions: Formation of the quinazoline core through cyclization of appropriate precursors.
Condensation Reactions: Condensation of the quinazoline core with pyrazole derivatives.
Functional Group Transformations: Introduction of the dimethylaniline moiety through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-[1-(6-chloro-4-phenylquinazolin-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: Conversion of the pyrazole ring to its corresponding oxides.
Reduction: Reduction of the quinazoline core to form dihydroquinazoline derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives .
Scientific Research Applications
4-[1-(6-chloro-4-phenylquinazolin-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigation of its biological activities, such as antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications in treating diseases like cancer and bacterial infections.
Industry: Use as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-[1-(6-chloro-4-phenylquinazolin-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline involves interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N-{4-[1-(6-Chloro-4-phenyl-2-quinazolinyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide: A similar compound with a furyl group instead of the dimethylaniline moiety.
2-(4-bromophenyl)-quinazolin-4(3H)-one: Another quinazoline derivative with different substituents.
Uniqueness
4-[1-(6-chloro-4-phenylquinazolin-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C31H26ClN5 |
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Molecular Weight |
504.0 g/mol |
IUPAC Name |
4-[2-(6-chloro-4-phenylquinazolin-2-yl)-5-phenyl-3,4-dihydropyrazol-3-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C31H26ClN5/c1-36(2)25-16-13-22(14-17-25)29-20-28(21-9-5-3-6-10-21)35-37(29)31-33-27-18-15-24(32)19-26(27)30(34-31)23-11-7-4-8-12-23/h3-19,29H,20H2,1-2H3 |
InChI Key |
SKAHPMBCVKIKCY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC(=NN2C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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